molecular formula C8H16ClNO B6207659 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride CAS No. 2694735-24-3

1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride

Cat. No.: B6207659
CAS No.: 2694735-24-3
M. Wt: 177.67 g/mol
InChI Key: ATLIZIFFBFZCDZ-UHFFFAOYSA-N
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Description

1-{2-oxabicyclo[222]octan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is known for its unique bicyclic structure, which includes an oxabicyclo[222]octane ring system

Preparation Methods

The synthesis of 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2-oxabicyclo[2.2.2]octane with a suitable amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yield and purity of the final product.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized processes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-oxabicyclo[2.2.2]octane derivatives and other bicyclic amines share structural similarities.

    Uniqueness: The presence of the oxabicyclo[2.2.2]octane ring system and the specific functional groups in this compound contribute to its unique chemical and biological properties.

Properties

CAS No.

2694735-24-3

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]octan-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-6-8-3-1-7(2-4-8)5-10-8;/h7H,1-6,9H2;1H

InChI Key

ATLIZIFFBFZCDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CO2)CN.Cl

Purity

95

Origin of Product

United States

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